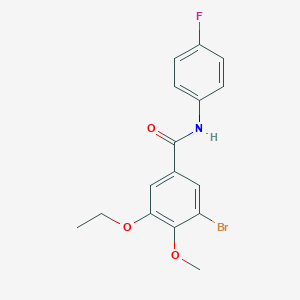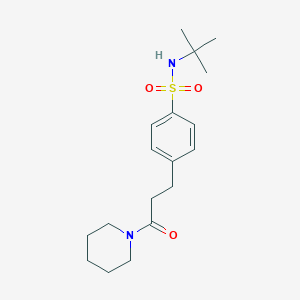
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide is a member of benzamides.
Applications De Recherche Scientifique
Antioxidant Properties : Bromophenol derivatives, which include compounds similar in structure to 3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide, have shown potent scavenging activity against radicals. These compounds, obtained from the marine red alga Rhodomela confervoides, demonstrate potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, which are structurally related to the compound of interest, highlights its application in photodynamic therapy for cancer treatment. The compound's high singlet oxygen quantum yield and good fluorescence properties make it a significant candidate for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
GPR35 Agonists : Research on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, related to the compound , demonstrates their use as potent GPR35 agonists. This finding is significant for developing treatments for pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Antidiabetic Potential : A similar compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), shows antidiabetic potential through PPARα/γ dual activation. This suggests its use as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Molecular Structure Studies : The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to the one , was investigated to understand the impact of intermolecular interactions on molecular geometry. This research aids in the development of new drugs and materials (Karabulut et al., 2014).
Antibacterial Properties : Bromophenols from the marine red alga Rhodomela confervoides, structurally related to the compound, exhibit moderate antibacterial activity. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).
PET Imaging Studies : Research involving derivatives of benzamide, such as 3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide, has been conducted in the context of PET imaging, specifically studying the 5-HT1A receptors (Plenevaux et al., 2000).
Antiviral Activity : N-Phenylbenzamide derivatives, closely related to the compound, have demonstrated anti-EV 71 activities, indicating potential as lead compounds for anti-EV 71 drug development (Ji et al., 2013).
Propriétés
Nom du produit |
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C16H15BrFNO3 |
Poids moléculaire |
368.2g/mol |
Nom IUPAC |
3-bromo-5-ethoxy-N-(4-fluorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H15BrFNO3/c1-3-22-14-9-10(8-13(17)15(14)21-2)16(20)19-12-6-4-11(18)5-7-12/h4-9H,3H2,1-2H3,(H,19,20) |
Clé InChI |
KPFNCQBDQIVSJG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)Br)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B427085.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide](/img/structure/B427086.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-fluorophenyl)propanamide](/img/structure/B427087.png)
![Dimethyl 2-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)terephthalate](/img/structure/B427094.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B427095.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427096.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B427097.png)
![Methyl 2-methyl-3-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B427099.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427101.png)
![2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B427102.png)
![N-(4-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427103.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B427105.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B427107.png)